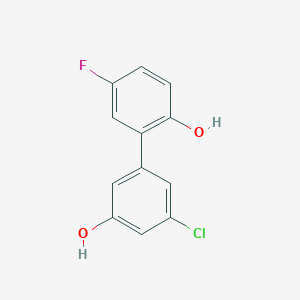
2-Chloro-5-(3-chlorophenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(3-chlorophenyl)phenol, 95% (2C5C95) is an organic compound with a molecular formula of C7H5Cl2O. It is a white solid that is insoluble in water, but soluble in organic solvents such as alcohols and ethers. It is a volatile compound with a boiling point of 212°C and a melting point of 62-64°C. 2C5C95 has a wide range of applications in the pharmaceutical, agricultural, and industrial fields.
Wirkmechanismus
2-Chloro-5-(3-chlorophenyl)phenol, 95% is an electrophilic reagent, meaning that it reacts with nucleophilic molecules by forming a covalent bond. This reaction is known as an electrophilic substitution reaction, and is the basis for many of the reactions that 2-Chloro-5-(3-chlorophenyl)phenol, 95% is used in.
Biochemical and Physiological Effects
2-Chloro-5-(3-chlorophenyl)phenol, 95% has been shown to have a number of biochemical and physiological effects. In laboratory studies, it has been shown to have anti-inflammatory, antimicrobial, and antioxidant properties. It has also been shown to inhibit the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-Chloro-5-(3-chlorophenyl)phenol, 95% in laboratory experiments is its high purity, which allows for accurate and reproducible results. Additionally, it is relatively inexpensive and easy to obtain. The main limitation of using 2-Chloro-5-(3-chlorophenyl)phenol, 95% in laboratory experiments is its volatility, which can make it difficult to work with in some cases.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-Chloro-5-(3-chlorophenyl)phenol, 95% in scientific research. These include further research into its anti-inflammatory, antimicrobial, and antioxidant properties, as well as its potential use as a starting material in the synthesis of other organic compounds. Additionally, further research into its potential use as a chromogenic reagent in spectrophotometric assays is warranted. Finally, further research into its potential use as a catalyst in organic reactions is necessary in order to fully understand its potential applications.
Synthesemethoden
2-Chloro-5-(3-chlorophenyl)phenol, 95% can be synthesized by the reaction of 3-chlorophenol and sodium hypochlorite in an aqueous medium. The reaction is conducted at a temperature of around 80°C and in the presence of an acid catalyst, such as sulfuric acid. The reaction produces a crude product which is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(3-chlorophenyl)phenol, 95% has been used in a variety of scientific research applications, including as a reagent in the synthesis of other compounds, as a catalyst in organic reactions, and as a chromogenic reagent in spectrophotometric assays. It has also been used as a starting material in the synthesis of anti-inflammatory drugs and as a component in the synthesis of a variety of other organic compounds.
Eigenschaften
IUPAC Name |
2-chloro-5-(3-chlorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O/c13-10-3-1-2-8(6-10)9-4-5-11(14)12(15)7-9/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSVCHKOTNOIFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685926 |
Source


|
| Record name | 3',4-Dichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-chlorophenyl)phenol | |
CAS RN |
666747-44-0 |
Source


|
| Record name | 3',4-Dichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














